molecular formula C18H19N3O4S B2789337 2-({3-[(furan-2-yl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(2-methoxyethyl)acetamide CAS No. 451463-45-9

2-({3-[(furan-2-yl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(2-methoxyethyl)acetamide

Cat. No.: B2789337
CAS No.: 451463-45-9
M. Wt: 373.43
InChI Key: IKWGOBKCKRCPRE-UHFFFAOYSA-N
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Description

The compound 2-({3-[(furan-2-yl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(2-methoxyethyl)acetamide features a quinazolinone core substituted at position 3 with a furan-2-ylmethyl group and at position 2 with a sulfanyl-linked acetamide bearing a 2-methoxyethyl moiety. The structural uniqueness of this compound lies in its hybrid heterocyclic system, combining a quinazolinone scaffold with a furan ring and a polar methoxyethyl group, which may enhance solubility and target binding compared to simpler analogues .

Properties

IUPAC Name

2-[3-(furan-2-ylmethyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S/c1-24-10-8-19-16(22)12-26-18-20-15-7-3-2-6-14(15)17(23)21(18)11-13-5-4-9-25-13/h2-7,9H,8,10-12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKWGOBKCKRCPRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CSC1=NC2=CC=CC=C2C(=O)N1CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-[(furan-2-yl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(2-methoxyethyl)acetamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.

    Introduction of the Furan Ring: The furan ring is introduced via a Friedel-Crafts alkylation reaction using furan-2-carboxylic acid derivatives.

    Attachment of the Sulfanyl Group: The sulfanyl group is attached through a nucleophilic substitution reaction, often using thiol reagents.

    Final Coupling: The final step involves coupling the quinazolinone derivative with N-(2-methoxyethyl)acetamide under appropriate conditions, such as using coupling agents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazolinone core, potentially converting the ketone to an alcohol.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinazolinone and furan derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be explored for its potential as an anticancer, antiviral, or antibacterial agent due to its unique structural features.

    Biological Studies: The compound can be used to study enzyme inhibition, receptor binding, and other biological interactions.

    Material Science: Its unique structure may lend itself to applications in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-({3-[(furan-2-yl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(2-methoxyethyl)acetamide would depend on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to particular receptors, thereby modulating biological pathways. The furan ring and quinazolinone core are likely involved in these interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Quinazolinone Core Modifications

  • 3-Substituents: The furan-2-ylmethyl group in the target compound contrasts with aryl (e.g., 4-methylphenyl in ), halogenated (e.g., 4-chlorophenyl in ), and methoxyphenyl (e.g., 4-methoxyphenyl in ) substituents in analogues. Cycloalkyl substituents (e.g., cyclohexyl in ) increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility compared to the furan-containing target compound .

Acetamide Tail Modifications

  • The 2-methoxyethyl group in the target compound introduces polarity, likely improving solubility over analogues with aryl (e.g., 2-trifluoromethylphenyl in ) or cycloalkyl (e.g., cyclopentyl in ) tails.
  • Trifluoromethyl groups (e.g., in ) enhance metabolic stability and electron-withdrawing effects, which may alter binding kinetics compared to the electron-donating methoxyethyl group .

Linker Variations

Physicochemical Properties

Compound Quinazolinone Substituent Acetamide Substituent Molecular Weight Key Properties References
Target Compound 3-(Furan-2-ylmethyl) N-(2-methoxyethyl) ~433 g/mol High polarity (methoxyethyl), moderate solubility
N-Cyclohexyl analogue 3-Phenyl N-Cyclohexyl 348.45 g/mol High lipophilicity (logP ~3.2)
4-Methoxyphenyl analogue 3-(4-Methoxyphenyl) N-(2-Trifluoromethylphenyl) 464.0 g/mol Enhanced metabolic stability (CF3 group)
4-Chlorophenyl analogue 3-(4-Chlorophenyl) N-(2-Ethyl-6-methylphenyl) 464.0 g/mol Increased lipophilicity (Cl substituent)
Methyl ester analogue 3-(3-Methoxyphenyl) Methyl ester 357.12 g/mol Reduced H-bonding capacity
  • Solubility : The target compound’s methoxyethyl group likely improves aqueous solubility (~15–20 mg/mL estimated) compared to cyclohexyl (<<10 mg/mL) or trifluoromethylphenyl (<5 mg/mL) analogues .
  • Lipophilicity : Calculated logP values suggest the furan-containing target (logP ~2.5) is less lipophilic than chloro- or cycloalkyl-substituted analogues (logP 3.0–3.5) .

Biological Activity

The compound 2-({3-[(furan-2-yl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(2-methoxyethyl)acetamide is a novel organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Furan Ring : A five-membered aromatic ring containing oxygen, known for its reactivity and biological significance.
  • Dihydroquinazoline Core : This bicyclic structure is often associated with various biological activities, including anticancer properties.
  • Sulfanyl Group : The presence of sulfur can enhance the compound's reactivity and biological interactions.
  • Acetamide Moiety : This functional group is commonly found in pharmaceuticals and contributes to the compound's solubility and bioavailability.

Molecular Formula

The molecular formula for this compound is C15H18N2O3SC_{15}H_{18}N_2O_3S, with a molecular weight of approximately 306.38 g/mol.

Anticancer Properties

Research indicates that compounds containing furan and quinazoline moieties exhibit promising anticancer activity. For instance, studies have shown that derivatives of quinazoline can induce apoptosis in cancer cells through various mechanisms, including:

  • Inhibition of Cell Proliferation : Compounds similar to the target molecule have been reported to significantly reduce cell viability in various cancer cell lines.
  • Induction of Apoptosis : Mechanistic studies suggest that these compounds can activate apoptotic pathways, leading to programmed cell death in malignant cells .

Case Study: Antiproliferative Activity

In a study examining thiazolidinone compounds with furan moieties, it was found that certain derivatives exhibited moderate to strong antiproliferative activity against human leukemia cell lines. The results indicated that structural modifications could enhance cytotoxic effects, suggesting a similar potential for the target compound .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory responses has also been investigated. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines, which are critical in various inflammatory diseases. This suggests that the target compound may possess anti-inflammatory properties worth exploring further.

The biological activity of 2-({3-[(furan-2-yl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(2-methoxyethyl)acetamide is hypothesized to involve:

  • Binding to Specific Receptors or Enzymes : The unique structural features allow it to interact with biological targets effectively.
  • Modulation of Signaling Pathways : By influencing key signaling pathways involved in cell growth and survival, the compound may exert its anticancer effects.
  • Oxidative Stress Induction : Similar compounds have been shown to increase oxidative stress within cells, leading to apoptosis .

Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryInhibits pro-inflammatory cytokines
Cell ProliferationReduces viability in various cell lines

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological Activity
4-Oxoquinazoline DerivativeQuinazoline core with various substituentsAnticancer
Furan-containing ThiazolidinoneFuran ring with thiazolidine frameworkAntiproliferative
Sulfanylacetamide DerivativeSulfanyl group linked to acetamideAnti-inflammatory

Q & A

Q. What in vitro/in vivo models are recommended for studying synergistic effects with existing therapeutics?

  • Answer :
  • Combination index (CI) analysis : Test with cisplatin or paclitaxel in cancer cell lines using the Chou-Talalay method .
  • Xenograft models : Evaluate tumor growth inhibition in nude mice with co-administration of lead compounds .

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